2-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}ethyl 3,5-dinitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}ethyl 3,5-dinitrobenzoate is a chemical compound with the molecular formula C16H22N2O10 It is characterized by the presence of multiple ethoxy groups and a dinitrobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}ethyl 3,5-dinitrobenzoate typically involves the esterification of 3,5-dinitrobenzoic acid with 2-{2-[2-(2-hydroxyethoxy)ethoxy]ethoxy}ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar esterification reactions with optimized conditions for higher yield and purity. The use of continuous flow reactors and automated systems could enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
2-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}ethyl 3,5-dinitrobenzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3,5-dinitrobenzoic acid and 2-{2-[2-(2-hydroxyethoxy)ethoxy]ethoxy}ethanol.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The ethoxy groups can participate in nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions.
Reduction: Hydrogen gas with palladium on carbon or other reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as alkoxides or thiolates in appropriate solvents.
Major Products
Hydrolysis: 3,5-dinitrobenzoic acid and 2-{2-[2-(2-hydroxyethoxy)ethoxy]ethoxy}ethanol.
Reduction: 2-{2-[2-(2-hydroxyethoxy)ethoxy]ethoxy}ethyl 3,5-diaminobenzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}ethyl 3,5-dinitrobenzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of other complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, particularly in drug delivery systems due to its hydrophilic nature.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}ethyl 3,5-dinitrobenzoate is not fully understood. its effects are likely mediated through interactions with cellular components such as proteins and membranes. The nitro groups may undergo bioreduction to form reactive intermediates that can modify biological targets, while the ethoxy groups enhance solubility and facilitate cellular uptake.
Comparison with Similar Compounds
Similar Compounds
- 2-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}ethyl 4-methylbenzenesulfonate
- 2-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}ethyl toluene-4-sulfonate
- 2-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}ethyl tosylate
Uniqueness
2-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}ethyl 3,5-dinitrobenzoate is unique due to the presence of both hydrophilic ethoxy groups and hydrophobic nitrobenzoate moiety. This dual nature allows it to interact with a wide range of chemical and biological systems, making it versatile for various applications.
Properties
CAS No. |
91303-38-7 |
---|---|
Molecular Formula |
C15H20N2O10 |
Molecular Weight |
388.33 g/mol |
IUPAC Name |
2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl 3,5-dinitrobenzoate |
InChI |
InChI=1S/C15H20N2O10/c18-1-2-24-3-4-25-5-6-26-7-8-27-15(19)12-9-13(16(20)21)11-14(10-12)17(22)23/h9-11,18H,1-8H2 |
InChI Key |
ZBARPAQXSRQBET-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)OCCOCCOCCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.